5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine is a chemical compound characterized by the presence of a pyrimidine ring substituted with a 2,3-dichlorophenyl group and two hydroxyl groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine typically involves the condensation of 2,3-dichlorobenzaldehyde with urea under acidic conditions, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine: Shares the dichlorophenyl group and pyrimidine ring but differs in additional substituents and functional groups.
5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar core structure with variations in substituents.
Uniqueness: 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of hydroxyl groups at positions 2 and 4 on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-3-1-2-5(8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYYASOTKMUXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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